1-Ethyl-4,4'-bipiperidine
Overview
Description
1-Ethyl-4,4’-bipiperidine is a heterocyclic organic compound with the molecular formula C12H24N2. It is characterized by the presence of two piperidine rings connected by a single bond, with an ethyl group attached to one of the nitrogen atoms.
Future Directions
While specific future directions for 1-Ethyl-4,4’-bipiperidine were not found, piperidine derivatives have been employed in numerous high-tech applications including molecular motors, machines, and switches . They also play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
1-Ethyl-4,4’-bipiperidine is a synthetic compound that is structurally similar to Biperiden . Biperiden is a muscarinic receptor antagonist used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . Therefore, it is plausible that 1-Ethyl-4,4’-bipiperidine may also target muscarinic receptors.
Mode of Action
The mode of action of 1-Ethyl-4,4’-bipiperidine is likely to be similar to that of Biperiden due to their structural similarity. Biperiden acts as a competitive antagonist of acetylcholine at muscarinic receptors in the corpus striatum, restoring the balance . This suggests that 1-Ethyl-4,4’-bipiperidine may also interact with its targets by competitively inhibiting the action of acetylcholine.
Result of Action
If it acts similarly to biperiden, it may alleviate symptoms of parkinsonism and control extrapyramidal side effects of neuroleptic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4,4’-bipiperidine can be synthesized through several methods. One common approach involves the alkylation of 4,4’-bipiperidine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 1-ethyl-4,4’-bipiperidine often involves continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of precursor compounds in the presence of palladium or nickel catalysts is another method employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, aryl halides, strong bases.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
1-Ethyl-4,4’-bipiperidine has several applications in scientific research:
Comparison with Similar Compounds
4,4’-Bipiperidine: The parent compound without the ethyl group, used in similar applications but with different reactivity and properties.
1-Methyl-4,4’-bipiperidine: Similar structure with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
Uniqueness: 1-Ethyl-4,4’-bipiperidine is unique due to the presence of the ethyl group, which influences its reactivity and interaction with molecular targets. This modification can enhance its solubility, stability, and biological activity compared to its analogs .
Properties
IUPAC Name |
1-ethyl-4-piperidin-4-ylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11/h11-13H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZAEDPCZSKGHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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